molecular formula C11H17NO B13288052 4-(1-Aminopropyl)-3,5-dimethylphenol

4-(1-Aminopropyl)-3,5-dimethylphenol

Cat. No.: B13288052
M. Wt: 179.26 g/mol
InChI Key: AKXFSGOIFZSMPW-UHFFFAOYSA-N
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Description

4-(1-Aminopropyl)-3,5-dimethylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of an aminopropyl group attached to the phenol ring, along with two methyl groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Aminopropyl)-3,5-dimethylphenol can be achieved through several synthetic routes. One common method involves the alkylation of 3,5-dimethylphenol with 1-bromopropane, followed by the reduction of the resulting 4-(1-bromopropyl)-3,5-dimethylphenol to obtain the desired compound. The reaction conditions typically involve the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalytic systems and high-throughput screening techniques can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(1-Aminopropyl)-3,5-dimethylphenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The methyl groups and the phenol ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can lead to the formation of 4-(1-Aminopropyl)-3,5-dimethylquinone, while reduction of the amino group can yield 4-(1-Aminopropyl)-3,5-dimethylphenylamine.

Scientific Research Applications

4-(1-Aminopropyl)-3,5-dimethylphenol has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a precursor for the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 4-(1-Aminopropyl)-3,5-dimethylphenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with proteins and enzymes, affecting their activity and function. The amino group can participate in nucleophilic reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-(1-Aminopropyl)-3,5-dimethylphenylamine: Similar structure but with an additional amino group.

    4-(1-Bromopropyl)-3,5-dimethylphenol: Precursor in the synthesis of 4-(1-Aminopropyl)-3,5-dimethylphenol.

    3,5-Dimethylphenol: Lacks the aminopropyl group but shares the phenol and methyl groups.

Uniqueness

This compound is unique due to the presence of both the aminopropyl and phenol groups, which confer distinct chemical properties and reactivity

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

4-(1-aminopropyl)-3,5-dimethylphenol

InChI

InChI=1S/C11H17NO/c1-4-10(12)11-7(2)5-9(13)6-8(11)3/h5-6,10,13H,4,12H2,1-3H3

InChI Key

AKXFSGOIFZSMPW-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(C=C(C=C1C)O)C)N

Origin of Product

United States

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